molecular formula C13H13NO B3100012 1-Quinolin-6-yl-butan-1-one CAS No. 135808-70-7

1-Quinolin-6-yl-butan-1-one

Cat. No.: B3100012
CAS No.: 135808-70-7
M. Wt: 199.25 g/mol
InChI Key: JSOYHSSJZOFZOC-UHFFFAOYSA-N
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Description

1-Quinolin-6-yl-butan-1-one is a chemical compound with the molecular formula C13H13NO . It is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives like this compound has been a subject of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The molecular weight of this compound is 199.25 .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving this compound are yet to be fully explored.

Scientific Research Applications

Antituberculosis Activity

A derivative of "1-Quinolin-6-yl-butan-1-one", specifically (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has been found to exhibit high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice. This discovery marks a significant advancement in the treatment of tuberculosis, indicating the potential of quinolinyl derivatives in developing antituberculosis drugs (Omel’kov, Fedorov, & Stepanov, 2019).

Corrosion Inhibition

Quinolinyl derivatives, including those related to "this compound", have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium, presenting a promising avenue for the development of new corrosion inhibitors. The study highlights the potential of quinolinyl derivatives in applications beyond pharmaceuticals, extending to materials science and engineering (Olasunkanmi, Kabanda, & Ebenso, 2016).

Anticancer Activity

Quinolinyl derivatives, including structures similar to "this compound", have been synthesized and evaluated for their anticancer activity. These compounds have demonstrated potent cytotoxic activity against various human cancer cell lines, while exhibiting minimal toxicity towards normal cell lines. This indicates the potential of quinolinyl derivatives in the development of new anticancer agents, highlighting their selective toxicity towards cancerous cells (Huang et al., 2013).

Antimicrobial and Anti-Inflammatory Activity

Novel quinolinyl derivatives, related to "this compound", have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These compounds have shown promising results in inhibiting the growth of various microbial strains and exhibiting anti-inflammatory effects. This research opens new avenues for the use of quinolinyl derivatives in treating microbial infections and inflammatory conditions (Kumar, Fernandes, & Kumar, 2014).

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time. There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future direction in this field could involve the development of novel dual- or multi-target antidepressants .

Properties

IUPAC Name

1-quinolin-6-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-4-13(15)11-6-7-12-10(9-11)5-3-8-14-12/h3,5-9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOYHSSJZOFZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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